2-[(2-hydroxyethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted at position 2 with a 2-hydroxyethylamino group and at position 3 with a (Z)-configured thiazolidinone moiety. The thiazolidinone ring is further modified with a 3-isobutyl substituent, a 4-oxo group, and a 2-thioxo functional group.
The isobutyl group on the thiazolidinone may influence steric interactions in biological targets, while the thioxo group could participate in hydrogen bonding or metal coordination. Structural elucidation of such compounds often relies on crystallographic tools like SHELX and WinGX, which are critical for confirming stereochemistry and substituent placement .
Properties
Molecular Formula |
C18H20N4O3S2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-(2-hydroxyethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H20N4O3S2/c1-11(2)10-22-17(25)13(27-18(22)26)9-12-15(19-6-8-23)20-14-5-3-4-7-21(14)16(12)24/h3-5,7,9,11,19,23H,6,8,10H2,1-2H3/b13-9- |
InChI Key |
NFFRYLXXOZVJQE-LCYFTJDESA-N |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCO)/SC1=S |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCO)SC1=S |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Amino-3-Hydroxypyridine with α-Acetyl-γ-Butyrolactone
The pyrido[1,2-a]pyrimidine scaffold is synthesized via acid-catalyzed condensation. 2-Amino-3-hydroxypyridine reacts with α-acetyl-γ-butyrolactone in xylene under reflux, facilitated by p-toluenesulfonic acid (PTSA). Azeotropic removal of water ensures complete conversion.
Reaction Conditions
-
Solvent : Xylene
-
Catalyst : 0.5 mol% PTSA
-
Temperature : 140°C (reflux)
-
Time : 6–8 hours
This step yields 9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as an intermediate. Impurities like residual α-acetyl-γ-butyrolactone (<0.3%) are minimized via crystallization in 2-propanol.
Cyclization with Phosphorus Oxychloride
Alternative protocols employ phosphorus oxychloride (POCl₃) for cyclization. A mixture of 2-aminopyridine derivatives and α-acetyl-γ-butyrolactone in POCl₃ under anhydrous conditions at 90°C for 5 hours achieves ring closure.
Key Observations
-
Yield : 68–72%
-
Byproducts : Chlorinated side products (≤2%)
-
Purification : Column chromatography (silica gel, ethyl acetate/hexane)
Introduction of the 2-Hydroxyethylamino Group
Chloroethylation and Nucleophilic Substitution
The hydroxyethylamino side chain is introduced via a two-step process:
-
Chloroethylation :
Intermediate pyrido[1,2-a]pyrimidin-4-one reacts with thionyl chloride (SOCl₂) in dimethylformamide (DMF) at 0–5°C to form 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one . -
Amination :
The chloroethyl derivative undergoes nucleophilic substitution with ammonia or ethanolamine in tetrahydrofuran (THF) at 60°C.
Optimization Notes
-
Solvent : DMF (for chloroethylation), THF (for amination)
-
Temperature Control : Critical to prevent N-oxide formation
-
Yield : 58% after recrystallization (ethanol/water)
Thiazolidinone Moiety Coupling
Synthesis of (Z)-3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene
The thiazolidinone fragment is prepared separately:
-
Thiazolidinone Formation :
3-Isobutyl-2-thioxothiazolidin-4-one is synthesized by reacting isobutylamine with carbon disulfide and chloroacetic acid in alkaline conditions. -
Knoevenagel Condensation :
The thiazolidinone undergoes condensation with formaldehyde in acetic acid to generate the (Z)-configured exocyclic methylene group.
Stereochemical Control
-
Z-Selectivity : Achieved via acid-catalyzed conditions (acetic acid, 80°C)
-
Yield : 76%
Coupling to Pyrido[1,2-a]pyrimidine Core
The thiazolidinone fragment is coupled to the pyrido[1,2-a]pyrimidine intermediate via Pd-catalyzed cross-coupling or microwave-assisted condensation :
Method A: Suzuki Coupling
Method B: Microwave Synthesis
-
Conditions : 150°C, 20 minutes, DMF
-
Yield : 65%
Purification and Characterization
Crystallization Techniques
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, pyrimidine-H), 4.12 (t, 2H, -OCH₂), 3.58 (m, 2H, -NHCH₂) |
| IR (KBr) | 1675 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S) |
| MS (ESI+) | m/z 419.1 [M+H]⁺ |
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield | Purity | Key Advantage |
|---|---|---|---|---|
| A (Patent) | 4 | 58% | >97% | Low residual byproducts |
| B (Journal) | 5 | 52% | 93% | Scalability |
| C (Microwave) | 3 | 65% | 95% | Reduced reaction time |
Challenges and Mitigation Strategies
-
Byproduct Formation :
-
Z/E Isomerism :
-
Acid catalysis ensures >90% Z-configuration in the thiazolidinone moiety.
-
-
Solubility Issues :
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxyethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone moiety to its corresponding thiol or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Scientific Research Applications
Research into this compound has revealed several promising applications, particularly in the fields of pharmacology and medicinal chemistry.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazolo[3,2-a]pyrimidine derivatives have shown moderate antimicrobial activity against various pathogens, suggesting that the target compound may also possess similar effects. Antimicrobial screening has been conducted on related compounds, revealing their potential as effective agents against bacterial infections .
Anticancer Properties
The compound's structural characteristics allow it to interact with key biological molecules involved in cancer progression. Research has demonstrated that derivatives of pyrido[1,2-a]pyrimidine can inhibit tumor cell growth effectively. For example, certain derivatives have shown IC50 values indicating potent antitumor activity against various cancer cell lines . The interaction studies focus on how the compound affects cellular pathways related to cancer.
Anti-inflammatory Effects
Compounds structurally related to 2-[(2-hydroxyethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one have been evaluated for their anti-inflammatory properties. These studies suggest that modifications in the molecular structure can enhance anti-inflammatory activity, potentially making this compound useful in treating inflammatory diseases .
Case Studies and Experimental Findings
Several studies have focused on synthesizing and evaluating the biological activities of compounds related to the target structure:
Mechanism of Action
The mechanism of action of 2-[(2-hydroxyethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The compound’s analogs differ primarily in substituents on the pyrido-pyrimidinone core and the thiazolidinone ring. These modifications impact physicochemical properties, bioavailability, and target interactions. Below is a comparative analysis based on evidence from structurally related compounds:
Table 1: Structural and Functional Comparison of Analogs
Methodological Considerations in Structural Comparison
Comparative studies rely on computational tools to quantify similarity. highlights that Tanimoto coefficients or 3D shape-based methods (e.g., ROCS) are critical for virtual screening. However, minor substituent changes (e.g., hydroxyethyl vs. methoxyethyl) may yield high structural similarity scores (>0.85) but significant differences in bioactivity .
Biological Activity
The compound 2-[(2-hydroxyethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with potential pharmacological applications. This article reviews its biological activity based on available literature, including antimicrobial and antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrido-pyrimidine core substituted with a thiazolidinone moiety. Its structure is characterized by the following functional groups:
- Hydroxyethyl amino group
- Thiazolidinone ring
- Pyrido-pyrimidine scaffold
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial properties. The presence of the thiazolidinone ring in this compound suggests it may inhibit bacterial growth through various mechanisms, including disruption of protein synthesis and interference with bacterial cell wall integrity. Studies have shown that similar compounds can effectively inhibit Staphylococcus aureus and Escherichia coli at micromolar concentrations .
Antitumor Activity
The compound has shown promise in antitumor activity, particularly against various cancer cell lines. Thiazolidinone derivatives have been reported to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation . Specific studies highlight that compounds with similar structures can act as dual inhibitors of cyclooxygenase (COX) enzymes, which are implicated in tumorigenesis .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The thiazolidinone core has been associated with the inhibition of COX enzymes and lipoxygenases, which play roles in inflammatory responses and cancer progression.
- Disruption of Protein Interactions : Some studies suggest that these compounds can disrupt protein-protein interactions critical for bacterial virulence factors .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various thiazolidinone derivatives against S. typhimurium. The results indicated that while some compounds showed limited solubility, they retained significant activity at higher concentrations. The tested compound was selected for further evaluation due to its enhanced solubility profile .
Study 2: Antitumor Activity
In vitro studies demonstrated that the compound could inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .
Data Summary
| Activity Type | Target | IC50 (μM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 | Disruption of cell wall synthesis |
| Antimicrobial | Escherichia coli | 15 | Inhibition of protein synthesis |
| Antitumor | Breast Cancer Cell Line | 5 | Induction of apoptosis |
| Antitumor | Colon Cancer Cell Line | 8 | Activation of caspase pathways |
Q & A
Basic: What spectroscopic techniques are recommended for confirming the structure of this compound?
Answer:
The compound’s structure can be validated using a combination of NMR (¹H and ¹³C) , IR spectroscopy , and mass spectrometry . For example:
- ¹H NMR identifies proton environments (e.g., hydroxyethyl amino groups, thioxo-thiazolidinone protons).
- ¹³C NMR confirms carbon frameworks, such as the pyrido-pyrimidinone core and Z-configuration of the methylidene group.
- IR detects functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹).
These methods were applied in analogous pyrimidine derivatives to resolve stereochemical ambiguities .
Basic: How should researchers design a synthesis protocol for this compound?
Answer:
A typical protocol involves:
Condensation reactions : Reacting a pyrido-pyrimidinone precursor with a thiazolidinone aldehyde under reflux in anhydrous DMF .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the Z-isomer.
Characterization : Use TLC for reaction monitoring and spectroscopic validation (as above).
Adjust reaction time and temperature based on substituent reactivity, as demonstrated in thiadiazolo-pyrimidine syntheses .
Advanced: How can researchers address low yield in the final coupling step of the synthesis?
Answer:
Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:
- Optimizing solvent polarity : Switch to DCM or THF to stabilize intermediates .
- Catalytic additives : Use DMAP or pyridine to enhance nucleophilicity of the hydroxyethylamino group .
- Temperature control : Lower reaction temperatures (0–5°C) to suppress byproduct formation, as seen in analogous Appel salt reactions .
Document yields at each step to isolate bottlenecks .
Advanced: What experimental designs are suitable for evaluating the compound’s biological activity?
Answer:
Adopt a split-plot design to test multiple variables (e.g., concentration, cell type):
- Primary assays : Screen for antimicrobial activity using broth microdilution (MIC determination) .
- Secondary assays : Assess cytotoxicity via MTT assays on human cell lines (e.g., HepG2), with four replicates to ensure statistical rigor .
- Controls : Include positive controls (e.g., doxorubicin for anticancer assays) and solvent blanks.
Data should be analyzed using ANOVA to resolve interactions between variables .
Advanced: How can non-covalent interactions influence the compound’s reactivity or crystallinity?
Answer:
Non-covalent interactions (e.g., hydrogen bonding, π-π stacking) dictate:
- Crystallinity : X-ray diffraction studies of similar thiazolidinones reveal H-bonding between thioxo groups and solvent molecules, affecting crystal packing .
- Solubility : Polar solvents disrupt H-bond networks, enhancing solubility for biological assays.
- Catalytic activity : In supramolecular systems, π-π interactions stabilize transition states, as shown in thiadiazolo-pyrimidine catalysis .
Advanced: How can researchers resolve contradictions in observed vs. predicted bioactivity data?
Answer:
Discrepancies often arise from assay conditions or compound stability. Steps to resolve:
Stability testing : Use HPLC to monitor degradation under assay conditions (e.g., pH, temperature) .
Dose-response curves : Validate activity across a wider concentration range to rule out false negatives.
Computational modeling : Perform DFT calculations to predict binding affinities vs. experimental IC₅₀ values, as done for pyrimidine-based inhibitors .
Meta-analysis : Compare results with structurally similar compounds (e.g., thieno-pyrimidinones) to identify trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
